molecular formula C12H9ClFNOS B2507354 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide CAS No. 438025-76-4

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B2507354
CAS No.: 438025-76-4
M. Wt: 269.72
InChI Key: IVTWRUVEMNPXEE-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide is a synthetic organic compound with the molecular formula C12H9ClFNOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.

    Introduction of Substituents: The chloro, cyclopropyl, and fluoro substituents are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using a fluorinating agent like N-fluorobenzenesulfonimide.

    Amidation: The carboxylic acid group on the benzothiophene core is converted to the carboxamide using an amine, such as cyclopropylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-fluoro-1-benzothiophene-2-carboxamide: Lacks the cyclopropyl group.

    N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide: Lacks the chloro group.

    3-chloro-N-cyclopropyl-1-benzothiophene-2-carboxamide: Lacks the fluoro group.

Uniqueness

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide is unique due to the presence of all three substituents (chloro, cyclopropyl, and fluoro) on the benzothiophene core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNOS/c13-10-8-4-1-6(14)5-9(8)17-11(10)12(16)15-7-2-3-7/h1,4-5,7H,2-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTWRUVEMNPXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327170
Record name 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57267536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438025-76-4
Record name 3-chloro-N-cyclopropyl-6-fluoro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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